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molecular formula C13H8FNO B1622365 2-(4-Fluorophenyl)-1,3-benzoxazole CAS No. 397-54-6

2-(4-Fluorophenyl)-1,3-benzoxazole

Cat. No. B1622365
M. Wt: 213.21 g/mol
InChI Key: KETHPFOJWJUQFI-UHFFFAOYSA-N
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Patent
US09440935B2

Procedure details

After the flask containing 4-Fluoro-N-(2-hydroxyphenyl)-benzamide in 250 ml of toluene of step 1 was equipped with a Dean-Stark apparatus, p-toluenesulfonic acid (12.2 g, 64 mmol, 0.2 eq) was added. The mixture was stirred at 110° C. for 8 hours. Then heating was stopped and the solution was subsequently washed with 100 ml of water, 2*100 ml of (0.2M) NaOH solution and 100 ml of water. Toluene was removed via rotary evaporator yielding 64 g (94%) of slightly off white 2-(4-fluorophenyl)-1,3-benzoxazole.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[F:12][C:13]1[CH:28]=[CH:27][C:16]([C:17]([NH:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[OH:26])=O)=[CH:15][CH:14]=1>>[F:12][C:13]1[CH:28]=[CH:27][C:16]([C:17]2[O:26][C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=3[N:19]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)NC2=C(C=CC=C2)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)NC2=C(C=CC=C2)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Then heating
WASH
Type
WASH
Details
the solution was subsequently washed with 100 ml of water, 2*100 ml of (0.2M) NaOH solution and 100 ml of water
CUSTOM
Type
CUSTOM
Details
Toluene was removed via rotary evaporator

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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